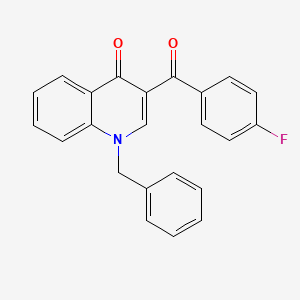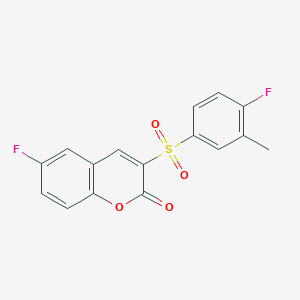
1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one (1-BFBQ) is a synthetic compound that has been studied in the laboratory for its potential use in a variety of scientific applications. It is a member of the quinolinone family and is a structural analog of the naturally occurring quinoline alkaloid, quinine. 1-BFBQ has been studied for its potential use in the synthesis of a variety of compounds, its mechanism of action, its biochemical and physiological effects, and its potential use in laboratory experiments.
科学的研究の応用
1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one has been studied for its potential use in the synthesis of a variety of compounds. It has been used in the synthesis of quinoline derivatives, which can be used as precursors for a variety of drugs. 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one has also been studied for its potential use in the synthesis of quinoline-based fluorescent probes and imaging agents.
作用機序
1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one has been studied for its mechanism of action, which is thought to involve the inhibition of the enzyme topoisomerase II. This enzyme is involved in the replication, transcription, and repair of DNA and is responsible for maintaining the integrity of the genetic material. Inhibition of this enzyme leads to cell death and is thought to be the mechanism by which 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one exerts its cytotoxic effects.
Biochemical and Physiological Effects
1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one has been studied for its biochemical and physiological effects. It has been shown to have cytotoxic effects in a variety of cancer cell lines, including breast, prostate, and lung cancer. Additionally, 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one has been shown to have anti-inflammatory and anti-viral effects in animal models.
実験室実験の利点と制限
The use of 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one in laboratory experiments has a number of advantages and limitations. The main advantage is that it is a synthetic compound, which makes it easier to synthesize and work with than natural compounds. Additionally, its mechanism of action is well-understood, which makes it easier to study its effects. One limitation is that it is not as potent as some natural compounds, which may limit its use in some applications.
将来の方向性
The potential applications of 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one are numerous and include the synthesis of quinoline derivatives, the development of fluorescent probes and imaging agents, and its use as an anti-viral and anti-inflammatory agent. Additionally, further research may be conducted to explore the potential use of 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one as an anti-cancer drug. Additionally, more research is needed to understand the mechanism of action of 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one and to develop new methods for its synthesis. Finally, research should be conducted to identify more potential applications of 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one and to optimize its use in laboratory experiments.
合成法
1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one is synthesized in a two-step process. The first step involves the condensation of 4-fluorobenzaldehyde and 1-benzyl-3-hydroxy-1,4-dihydroquinolin-4-one in the presence of piperidine and acetic acid. The second step involves the oxidation of the resulting product with sodium hypochlorite. The overall yield of 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one from this method is approximately 60%.
特性
IUPAC Name |
1-benzyl-3-(4-fluorobenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO2/c24-18-12-10-17(11-13-18)22(26)20-15-25(14-16-6-2-1-3-7-16)21-9-5-4-8-19(21)23(20)27/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMFHBRHPPOSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6509501.png)
![ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B6509509.png)
![N-(3,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B6509524.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6509531.png)
![2-{3-[(4-fluorophenyl)sulfanyl]propanamido}-N-methylthiophene-3-carboxamide](/img/structure/B6509539.png)
![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6509544.png)
![N-cyclohexyl-6-(4-methoxyphenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6509549.png)
![1-(3-chlorophenyl)-4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine](/img/structure/B6509554.png)
![6-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6509562.png)


![2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B6509590.png)
![5-[(4-chlorophenyl)methyl]-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B6509598.png)
![3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6509612.png)